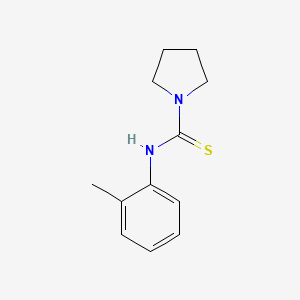

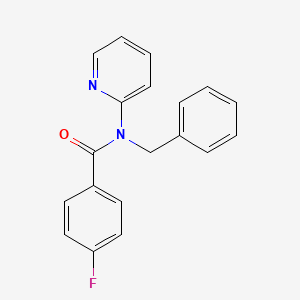

![molecular formula C26H29NO5 B5709160 diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)

diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Cancer Research: EGFR-TK Inhibition

The benzyloxyphenyl group plays a significant role in the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is overexpressed in many cancers . Derivatives of this compound have been synthesized and shown potent anti-proliferative activity against cancer cell lines, such as HCT116, HepG-2, and MCF7. They exhibit selective toxicity towards cancer cells while being safer for normal cells, making them promising candidates for targeted cancer therapy .

Organic Synthesis: Benzylic Position Reactions

The benzyloxy moiety is crucial in organic synthesis, especially in reactions at the benzylic position. This includes free radical bromination, nucleophilic substitution, and oxidation processes. The stability provided by the benzyloxy group allows for selective reactions that are useful in the synthesis of complex organic molecules .

Pharmaceutical Development: Drug-Likeness Properties

Compounds with the benzyloxyphenyl structure have been evaluated for their drug-likeness properties, including physicochemical characteristics. They are considered in the design of new pharmaceuticals due to their promising profiles, which include good absorption, distribution, metabolism, and excretion (ADME) properties .

Material Science: Polymer Synthesis

The benzyloxyphenyl group is used in the synthesis of specialized polymers. For instance, it is involved in the preparation of bis(4-benzyloxyphenoxy)phenyl phosphine oxide, which has applications in high-performance materials and electronics .

Dye Industry: Polyester Fiber Dyeing

In the dye industry, the benzyloxyphenyl derivative is utilized for polyester fiber dyeing. Its chemical properties allow for the creation of stable and vibrant colors that are essential for textile manufacturing .

Rubber Industry: Additive Synthesis

This compound also finds its application in the rubber industry. It is used in the synthesis of additives that enhance the properties of rubber, such as its elasticity, strength, and resistance to degradation .

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Given its structural similarity to other benzylphosphonate derivatives , it may interact with its targets in a similar manner.

Biochemical Pathways

Benzylphosphonate derivatives have been studied for their potential antimicrobial properties , suggesting that they may interfere with bacterial metabolic pathways.

Result of Action

Some benzylphosphonate derivatives have shown antimicrobial activity against certain strains of Escherichia coli , suggesting that this compound may have similar effects.

属性

IUPAC Name |

diethyl 2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-5-30-25(28)22-17(3)27-18(4)23(26(29)31-6-2)24(22)20-12-14-21(15-13-20)32-16-19-10-8-7-9-11-19/h7-15,24,27H,5-6,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMPAGXREQUMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)

![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)

![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)